2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide
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Overview
Description
2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide is a synthetic organic compound that features a triazole ring, a methoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide typically involves a multi-step process:
Synthesis of 1H-1,2,4-triazole-3-amine: This is achieved by reacting hydrazine with formamide under controlled conditions.
Formation of 2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenol: This intermediate is synthesized by reacting 1H-1,2,4-triazole-3-amine with 2-methoxybenzaldehyde in the presence of a suitable catalyst.
Final Step: The intermediate is then reacted with chloroacetamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy and acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmaceuticals: The compound is investigated for its antimicrobial properties, making it a candidate for developing new antibiotics.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring is known to bind to metal ions and active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Similar structure but lacks the acetamide group.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a triazole ring but has a different functional group attached.
Uniqueness
2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide is unique due to the presence of both the methoxy and acetamide groups, which confer specific chemical and biological properties. These functional groups enhance its solubility, stability, and ability to interact with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[2-methoxy-4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-19-10-4-8(5-14-12-15-7-16-17-12)2-3-9(10)20-6-11(13)18/h2-4,7H,5-6H2,1H3,(H2,13,18)(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYJOMGCZMLPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=NC=NN2)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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